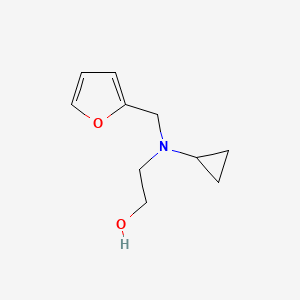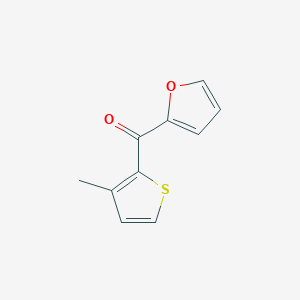amino)acetate](/img/structure/B7865345.png)
Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((tert-butoxy)carbonylamino)acetate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amines during chemical reactions.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction is typically carried out in aqueous conditions.
Industrial Production Methods: On an industrial scale, the synthesis of Methyl 2-((tert-butoxy)carbonylamino)acetate involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where the BOC group can be selectively removed using strong acids such as trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Trifluoroacetic acid is typically used to remove the BOC group.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Free amines after BOC group removal.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((tert-butoxy)carbonylamino)acetate is widely used in:
Chemistry: As a protecting group in organic synthesis.
Biology: In peptide synthesis and modification.
Medicine: In the development of pharmaceuticals.
Industry: In the production of fine chemicals and intermediates.
Wirkmechanismus
The compound exerts its effects through the protection of amines, which prevents unwanted side reactions during synthesis. The BOC group is stable under a variety of conditions but can be selectively removed when needed.
Molecular Targets and Pathways:
Amines: The primary target is the amine group, which is protected by the BOC group.
Pathways: The compound is involved in synthetic pathways where selective protection and deprotection are crucial.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 2-((benzyloxycarbonyl)amino)acetate: Uses a benzyloxycarbonyl (Cbz) protecting group instead of BOC.
Uniqueness:
The presence of the tert-butoxycarbonyl group makes Methyl 2-((tert-butoxy)carbonylamino)acetate particularly stable and versatile in organic synthesis compared to other protecting groups.
(tert-butoxy)carbonylamino)acetate in various scientific and industrial applications
Eigenschaften
IUPAC Name |
methyl 2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-11(7-8(12)14-5)9(13)15-10(2,3)4/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWGSMBXJSCAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
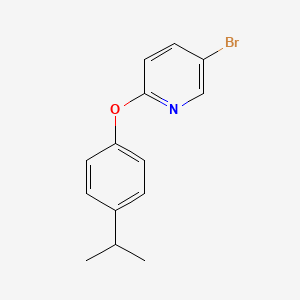
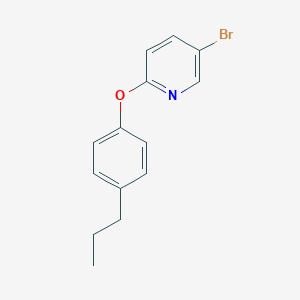
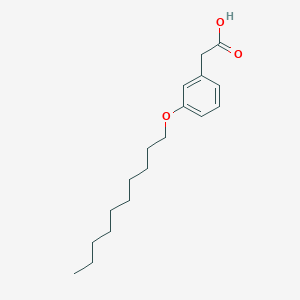
methylamine](/img/structure/B7865297.png)
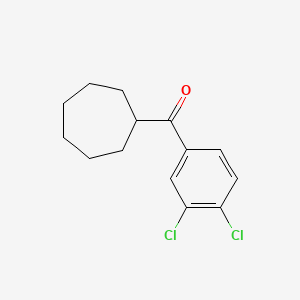
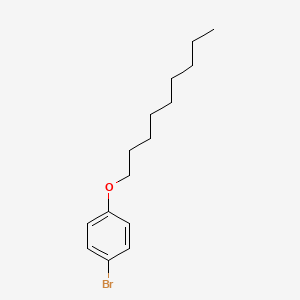
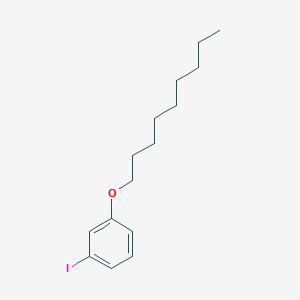

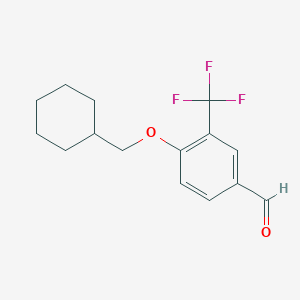
![4-[(4-Isopropylphenyl)amino]benzoic acid](/img/structure/B7865335.png)
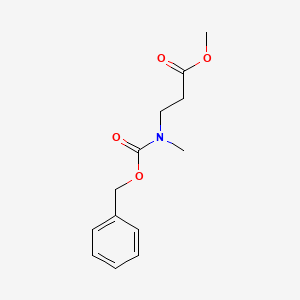
![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone](/img/structure/B7865358.png)
